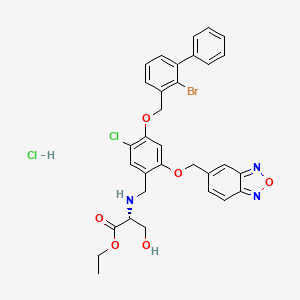![molecular formula C40H56O2 B11934499 (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol est une molécule organique complexe caractérisée par ses multiples doubles liaisons conjuguées et un groupe hydroxyle. Ce composé est remarquable par sa structure complexe, qui comprend un cycle cyclohexène et une longue chaîne polyène. Sa configuration unique en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique généralement plusieurs étapes, notamment la formation du cycle cyclohexène et de la chaîne polyène. Le processus commence souvent par la préparation du cycle cyclohexène par une réaction de Diels-Alder, suivie de l’introduction du groupe hydroxyle par hydroboration-oxydation. La chaîne polyène est ensuite construite par une série de réactions de Wittig, qui impliquent l’utilisation d’ylures de phosphonium pour former les doubles liaisons conjuguées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’utilisation de réacteurs à grande échelle et de procédés à écoulement continu pour garantir un rendement élevé et une pureté élevée. Les conditions réactionnelles sont soigneusement contrôlées, y compris la température, la pression et l’utilisation de catalyseurs pour optimiser les vitesses de réaction et minimiser les produits secondaires.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Les doubles liaisons de la chaîne polyène peuvent être réduites en liaisons simples.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels, tels que les halogènes ou les amines.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : L’hydrogène gazeux (H₂) en présence d’un catalyseur de palladium (Pd/C) est souvent utilisé pour les réactions de réduction.
Substitution : L’halogénation peut être réalisée à l’aide de réactifs tels que le chlorure de thionyle (SOCl₂) ou le tribromure de phosphore (PBr₃).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire une cétone, tandis que la réduction de la chaîne polyène peut produire un hydrocarbure saturé.
Applications De Recherche Scientifique
Ce composé a une large gamme d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les systèmes conjugués et leur réactivité.
Biologie : Enquête sur son rôle potentiel dans les processus biologiques, tels que la signalisation cellulaire et les interactions membranaires.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement des maladies liées au stress oxydatif et à l’inflammation.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les cellules photovoltaïques.
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets implique son interaction avec des cibles moléculaires, telles que les enzymes et les récepteurs. La chaîne polyène lui permet de participer à des réactions de transfert d’électrons, tandis que le groupe hydroxyle peut former des liaisons hydrogène avec les molécules cibles. Ces interactions peuvent moduler l’activité des enzymes et des récepteurs, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
β-carotène : Un composé similaire avec une longue chaîne polyène et un cycle cyclohexène, connu pour son rôle de précurseur de la vitamine A.
Lycopène : Un autre composé polyène aux propriétés antioxydantes, présent dans les tomates et autres fruits rouges.
Unicité
L’unicité de (1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol réside dans sa configuration spécifique et la présence à la fois d’un groupe hydroxyle et d’une chaîne polyène. Cette combinaison lui permet de participer à une large gamme de réactions chimiques et d’interactions biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C40H56O2 |
|---|---|
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37-/m0/s1 |
Clé InChI |
KBPHJBAIARWVSC-NSIPBSJQSA-N |
SMILES isomérique |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
SMILES canonique |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)
![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)



![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

